Cyclopentane-1,1-dicarboxylic acid

Description

Overview and Significance in Alicyclic Chemistry

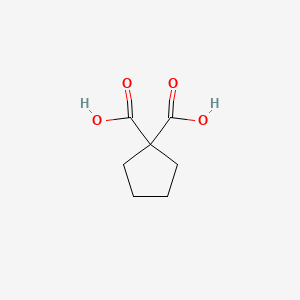

Cyclopentane-1,1-dicarboxylic acid is an organic compound characterized by a five-membered carbon ring, known as a cyclopentane (B165970) ring, with two carboxylic acid functional groups attached to the same carbon atom. nih.govncert.nic.in This geminal diacid arrangement is a key determinant of its chemical behavior. Alicyclic compounds, which are aliphatic and cyclic, are fundamental structures in organic chemistry, and this compound serves as a crucial starting material and intermediate in their synthesis. ncert.nic.in

The synthesis of this compound itself can be achieved through methods such as the reaction of diethyl malonate with 1,4-dibromobutane (B41627) followed by hydrolysis. patsnap.com The presence of two carboxylic acid groups on a single carbon atom within a strained ring system imparts specific reactivity to the molecule, making it a versatile precursor for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5802-65-3 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C7H10O4 nih.gov |

| Molecular Weight | 158.15 g/mol sigmaaldrich.com |

| Melting Point | 157.7-158.5 °C chemicalbook.com |

| pKa1 | 3.23 (at 25°C) chemicalbook.com |

| pKa2 | 4.08 (at 25°C) chemicalbook.com |

This table is interactive. Users can sort columns by clicking on the headers.

Research Context and Current Relevance

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and materials science. Its derivatives are being explored for various applications, highlighting its continued relevance in contemporary research.

For instance, dicarboxylic acids are integral to the synthesis of polymers and metal-organic frameworks (MOFs). While specific research on this compound in MOFs is not widely documented, related structures like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid are used to create MOFs with interesting properties. researchgate.net The principles of using dicarboxylic acids as linkers in MOF construction are well-established.

In medicinal chemistry, the cyclopentane ring is a common motif in drug molecules. The dicarboxylic acid functionality allows for the introduction of various substituents and the formation of amides, esters, and other derivatives. This versatility enables the synthesis of libraries of compounds for biological screening. For example, the related compound, cyclobutane-1,1-dicarboxylic acid, is a precursor to the anticancer drug carboplatin. wikipedia.org Research into retinoid X receptor (RXR) agonists has utilized fused cyclopentane ring systems to modulate receptor activity, demonstrating the importance of this alicyclic structure in drug discovery. acs.org

Furthermore, research into the synthesis of various isomers of cyclopentane dicarboxylic acid, such as the cis and trans isomers of cyclopentane-1,2-dicarboxylic acid and cyclopentane-1,3-dicarboxylic acid, underscores the broader interest in this class of compounds for creating molecules with specific stereochemistry. prepchem.comoregonstate.edubiosynth.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com These isomers and their derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceuticals, such as the antidiabetic drug gliclazide, where 1,2-cyclopentane dicarboximide is a key intermediate. google.com The diverse applications of medium-chain dicarboxylic acids in the pharmaceutical and cosmetic industries further contextualize the potential utility of cyclopentane-based diacids. nih.gov

Properties

IUPAC Name |

cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOGXKZTWZVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901708 | |

| Record name | NoName_846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-65-3 | |

| Record name | 5802-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways for Cyclopentane 1,1 Dicarboxylic Acid

Established Synthetic Routes and Mechanistic Aspects

The preparation of cyclopentane-1,1-dicarboxylic acid is most reliably achieved through a few well-established pathways. These methods typically involve the construction of the five-membered ring from an acyclic precursor, followed by the generation of the dicarboxylic acid functionality.

Alkylation Approaches (e.g., via diethyl malonate)

The most common and direct route to this compound is through the malonic ester synthesis. orgoreview.com This method utilizes diethyl malonate (or other malonic esters) as a key starting material due to the acidity of its α-hydrogens, which are flanked by two carbonyl groups, making them readily removable by a moderately strong base. libretexts.orgmasterorganicchemistry.com

The general mechanism involves a tandem dialkylation of the malonate ester with a suitable 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-diiodobutane. The reaction proceeds in the following steps:

Enolate Formation: A base, typically sodium ethoxide (NaOEt) in ethanol, deprotonates the diethyl malonate to form a nucleophilic enolate ion. libretexts.org

First Alkylation (SN2): The enolate attacks one of the electrophilic carbons of 1,4-dibromobutane in a nucleophilic substitution reaction, forming an intermediate ω-haloalkyl malonic ester.

Second Deprotonation: A second equivalent of base removes the remaining acidic α-hydrogen from the mono-alkylated intermediate.

Intramolecular Cyclization: The newly formed enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen at the other end of the chain. This step forms the five-membered ring and yields the cyclic diester, diethyl cyclopentane-1,1-dicarboxylate. orgoreview.com

This sequence, which combines alkylation and cyclization, is a powerful method for creating three- to six-membered rings. orgoreview.com The process is an adaptation of the general malonic ester synthesis, which is often used to prepare substituted carboxylic acids after a final decarboxylation step. masterorganicchemistry.com However, for the synthesis of the target 1,1-dicarboxylic acid, the decarboxylation step is omitted.

Table 1: Reagents and Conditions for Diethyl Malonate Alkylation

| Starting Material | Reagent | Base | Solvent | Product |

| Diethyl malonate | 1,4-Dibromobutane | Sodium ethoxide (2 equiv.) | Ethanol | Diethyl cyclopentane-1,1-dicarboxylate |

| Diethyl malonate | 1,4-Dichlorobutane | Sodium ethoxide (2 equiv.) | Ethanol/DMF | Diethyl cyclopentane-1,1-dicarboxylate |

Cyclization Reactions

The formation of the cyclopentane (B165970) ring is the key bond-forming event in the synthesis of this compound. As detailed above, the intramolecular cyclization of a 1,4-dihaloalkane with diethyl malonate is the most prominent example. orgoreview.com

Another important intramolecular cyclization is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organic-chemistry.orgmychemblog.com For example, the treatment of diethyl adipate (B1204190) (a 1,6-diester) with a base like sodium ethoxide results in the formation of ethyl 2-oxocyclopentanecarboxylate. pressbooks.pubyoutube.com While this is a powerful method for creating five-membered rings, it is not a direct route to this compound. youtube.com The resulting β-keto ester would require extensive further modification—specifically, the reduction of the ketone and the introduction of a second carboxylic acid group at the C1 position—making it a less efficient pathway compared to the malonic ester synthesis for this particular target.

The Thorpe-Ziegler reaction , which involves the intramolecular cyclization of dinitriles, is another method for forming rings but is less commonly employed for the synthesis of this compound.

Oxidative Cleavage and Direct Carboxylation Strategies

Oxidative cleavage strategies involve breaking carbon-carbon bonds with oxidizing agents to form carboxylic acids. For instance, the oxidation of cyclic ketones can yield dicarboxylic acids. bibliotekanauki.pl However, this method typically cleaves the ring. The oxidation of cyclopentanone (B42830) with agents like nitric acid or oxygen in the presence of metal catalysts yields glutaric acid (pentane-1,5-dicarboxylic acid), not the target geminal diacid. researchgate.netgoogle.com Similarly, the oxidative cleavage of an exocyclic double bond, such as in methylenecyclopentane, could theoretically yield cyclopentanone and CO2, while oxidation of a more substituted alkene like 1-methylenecyclopentane-1-carboxylic acid would be required, making the precursor synthesis complex. organic-chemistry.org Therefore, oxidative cleavage is not a standard or practical approach for preparing this compound.

Direct carboxylation strategies, which would involve introducing two carboxyl groups onto a single carbon of a pre-formed cyclopentane ring, are generally not feasible for this target compound due to the difficulty in creating the necessary geminal dianionic synthon that could react with two equivalents of carbon dioxide.

Hydrolysis of Ester Precursors

The final step in the most common synthetic route (the malonic ester synthesis) is the hydrolysis of the intermediate diester, diethyl cyclopentane-1,1-dicarboxylate. This transformation is crucial for obtaining the final dicarboxylic acid. orgsyn.org

The hydrolysis can be performed under either acidic or basic conditions:

Acid-catalyzed hydrolysis: The diester is heated with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water and subsequent elimination of ethanol.

Base-promoted hydrolysis (Saponification): The diester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which results in the formation of the disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid. googleapis.com A subsequent acidification step with a strong mineral acid is then required to protonate the carboxylate anions and yield the neutral this compound. orgsyn.org

While both methods are effective, saponification followed by acidification is very common. Care must be taken during the workup to ensure complete protonation and isolation of the final product.

Table 2: Typical Hydrolysis Conditions

| Substrate | Reagents | Conditions | Product |

| Diethyl cyclopentane-1,1-dicarboxylate | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | This compound |

| Diethyl cyclopentane-1,1-dicarboxylate | HCl (aq) | Heat (Reflux) | This compound |

Dehydrogenation of Saturated Analogs

Dehydrogenation reactions are chemical processes that involve the removal of hydrogen from a molecule, typically resulting in the formation of double bonds or aromatic systems. Recent research has explored the palladium-catalyzed dehydrogenation of cycloalkane carboxylic acids to produce unsaturated derivatives. However, these methods are used to introduce unsaturation into an existing ring and are not synthetic pathways to saturated compounds like this compound. This strategy is therefore not applicable for the synthesis of the title compound.

Stereochemical Control and Diastereoselective Synthesis

Stereochemical considerations are paramount in the synthesis of chiral molecules. However, this compound is an achiral molecule. The C1 carbon, to which both carboxyl groups are attached, is a quaternary center but not a stereocenter, as it is bonded to two identical substituents (the -COOH groups). The cyclopentane ring itself possesses a plane of symmetry that passes through the C1 and C4 atoms. Consequently, the synthesis of the unsubstituted parent compound does not require or involve stereochemical control. Issues of diastereoselective or enantioselective synthesis would only become relevant if the cyclopentane ring were substituted at other positions, creating one or more chiral centers.

Influence of Transition States on Product Stereochemistry

While the synthesis of achiral this compound does not directly involve the creation of stereocenters at the C1 position, the principles of transition state control become crucial when substituents are present on the cyclopentane ring, leading to stereoisomeric products. For instance, in related cyclopentane systems, the stereochemistry of the final product is often dictated by the thermodynamics of the transition state during cyclization or subsequent epimerization.

In the context of substituted cyclopentane-1,2-dicarboxylic acids, the exposure of esters of the cis-1,2-dicarboxylic acids to alkali alkoxides can lead to an inversion to the more thermodynamically stable trans-isomer. acs.org This suggests that the transition state for the epimerization favors the formation of the trans product, where steric interactions are minimized. The stability of the final product often reflects the relative energies of the possible transition states leading to its formation.

For example, in the synthesis of isomeric 3-(4-phenoxybutyl)-cyclopentane-1,2-dicarboxylic acids, catalytic hydrogenation of an unsaturated precursor leads to a specific stereoisomer. acs.org The subsequent treatment of its dimethyl ester with sodium methoxide (B1231860) results in the formation of a different, more stable isomer, highlighting the role of transition state thermodynamics in determining the final product distribution. acs.org

Optimization of Synthetic Yields and Process Parameters

Optimizing the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial applications. Key parameters that are often adjusted include the choice of reactants, solvents, catalysts, reaction temperature, and reaction time.

The following table summarizes the optimization of a related cyclopropanation reaction, demonstrating the impact of varying reaction conditions on the yield.

| Reactant 1 | Reactant 2 | Condensation Agent | Solvent | Temperature (°C) | Yield (%) |

| Dimethyl malonate | 1,2-dichloroethane | Sodium methylate | DMF | 110 | 78 |

| Diethyl malonate | 1,2-dichloroethane | Sodium ethylate | DMF | 115 | - |

| Data sourced from a process for preparing cyclopropane-1,1-dicarboxylic acid derivatives, which shares methodological principles with this compound synthesis. google.com |

Further optimization can be achieved by carefully controlling the work-up procedure. For instance, in the synthesis of 1,1-cyclobutanedicarboxylic acid, a related cycloalkane dicarboxylic acid, the reaction mixture is heated until a sample is neutral to phenolphthalein, indicating the completion of the initial alkylation. orgsyn.org The subsequent hydrolysis and purification steps, including steam distillation and crystallization from a suitable solvent like ethyl acetate, are critical for obtaining a pure product in good yield. orgsyn.org

Chemical Reactivity and Transformation Studies of Cyclopentane 1,1 Dicarboxylic Acid Derivatives

Reaction Types and Pathways

The chemical transformations of Cyclopentane-1,1-dicarboxylic acid and its derivatives are dictated by the reactivity of the carboxyl groups and the stability of the cyclopentane (B165970) ring. Key reaction pathways include the modification of the carboxyl groups or their complete removal.

The oxidation of a carboxylic acid functional group is generally difficult under standard conditions as it is already in a high oxidation state. The cyclopentane ring, being a saturated alkane, is also relatively resistant to oxidation. Vigorous oxidation of certain organic compounds can lead to the formation of carboxylic acids. For instance, on drastic oxidation with chromic acid, some cyclic compounds can be converted to dicarboxylic acids. learncbse.in However, specific studies detailing the oxidation of this compound to other carboxylic acids are not extensively documented in the reviewed literature. It is conceivable that under harsh oxidative conditions, cleavage of the cyclopentane ring could occur, but this is not a typical synthetic transformation.

The carboxylic acid groups of this compound can be reduced to primary alcohols. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids towards reduction.

Detailed Research Findings:

The most common and effective reagent for the reduction of carboxylic acids is Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reagent readily reduces both carboxyl groups of this compound to form the corresponding diol, Cyclopentane-1,1-dimethanol. The reaction is typically carried out in a dry ether solvent, such as diethyl ether, and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product. libretexts.orgbrainly.com The mechanism involves the deprotonation of the acidic carboxylic protons by the hydride, followed by nucleophilic attack of hydride ions on the carbonyl carbons. youtube.comyoutube.com An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol. libretexts.orgyoutube.com It is generally not possible to stop the reduction at the aldehyde stage when using powerful reducing agents like LiAlH₄. libretexts.org

An alternative method for the reduction of dicarboxylic acids to diols is catalytic hydrogenation. This process often employs bimetallic catalysts, such as Rhenium-Palladium on a silica (B1680970) support (Re-Pd/SiO₂), and is carried out at elevated temperatures. rsc.orgresearchgate.net This method can achieve high yields of diols from various dicarboxylic acids. rsc.orgresearchgate.net

Table 1: Reduction Reactions of this compound

| Starting Material | Reagents and Conditions | Major Product | Reference(s) |

|---|

The carboxyl groups of this compound are susceptible to nucleophilic acyl substitution, allowing for their conversion into various derivatives such as esters and amides. These reactions typically involve the activation of the carboxyl group to create a better leaving group than -OH. libretexts.org

Detailed Research Findings:

Esterification: The formation of diesters from this compound can be achieved through Fischer esterification. This reaction involves heating the dicarboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). brainly.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. brainly.comyoutube.com

Amide Formation: The direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, heating the ammonium salt to high temperatures (>100 °C) can drive off water and form the amide. chemistrysteps.comlibretexts.org A more common laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgchemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating nucleophilic attack by the amine at room temperature to form the corresponding diamide. libretexts.orgchemistrysteps.com Alternatively, heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb₂O₅) can be used to promote the direct condensation of dicarboxylic acids with amines to form diamides. nih.gov

Table 2: Nucleophilic Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., EtOH), H⁺ catalyst, heat | Diester | brainly.com |

| Amidation (via salt) | Amine (e.g., RNH₂), then heat (>100°C) | Diamide | chemistrysteps.comlibretexts.org |

| Amidation (coupling agent) | Amine, DCC or EDC | Diamide | libretexts.orgchemistrysteps.com |

| Amidation (catalytic) | Amine, Nb₂O₅ catalyst, heat | Diamide | nih.gov |

One of the most characteristic reactions of 1,1-dicarboxylic acids, including this compound, is decarboxylation. This reaction involves the loss of a molecule of carbon dioxide (CO₂) upon heating and results in the formation of a monocarboxylic acid. youtube.com The melting point of this compound is noted with decomposition, indicating that decarboxylation occurs at this temperature. oakwoodchemical.com

The mechanism for the decarboxylation of gem-dicarboxylic acids, like malonic acid and its derivatives, proceeds through a concerted, cyclic transition state. youtube.com In this process, a six-membered ring-like structure is formed, which facilitates the transfer of a proton and the simultaneous cleavage of a carbon-carbon bond. chemicalbook.com The heat provides the necessary energy to overcome the activation barrier for this rearrangement. chemicalbook.com This concerted pathway involves the movement of three pairs of electrons in a cyclic manner, similar to a pericyclic reaction. This mechanism avoids the formation of high-energy charged intermediates.

The immediate product of the concerted decarboxylation is an enol, which then rapidly tautomerizes to the more stable keto form, which in this case is the final carboxylic acid product. youtube.com The enol is a constitutional isomer of the carboxylic acid, differing in the location of a proton and a double bond. The tautomerization is the process by which the enol converts to the carboxylic acid. youtube.com This two-step sequence—concerted decarboxylation to an enol followed by tautomerization—is the accepted mechanism for the thermal decarboxylation of β-keto acids and gem-dicarboxylic acids. youtube.com

Decarboxylation Mechanisms and Kinetics

Diastereoselective Decarboxylation Studies

The decarboxylation of cyclopentane dicarboxylic acid derivatives has been a subject of computational and experimental studies to understand the stereochemical outcome of the reaction. In investigations of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, a derivative of the parent compound, the reaction pathway was analyzed using ab initio calculations. The study identified a concerted mechanism proceeding through a six-membered ring transition state, which involves the breaking of a C-C bond and the formation of an O-H bond.

The calculations revealed that while the energy difference between the starting reactant diastereomers is small (approximately 1.1 kcal/mol), the energy difference between the (R,R) and (S,R) isomers of the monocarboxylic acid product is significantly larger (7.39 kcal/mol). fiveable.me This suggests that the stereochemistry of the final product is determined by the relative thermodynamic stability of the products and their respective transition states. fiveable.me The trans isomer is favored due to reduced steric hindrance compared to the cis isomer, a finding that aligns with previous experimental observations. fiveable.me Intramolecular interactions, such as hydrogen bonding, also play a role in determining the final stereochemical outcome. fiveable.me

Table 1: Key Findings in Diastereoselective Decarboxylation Study of a this compound Derivative

| Feature | Observation | Citation |

| Reaction Intermediate | A six-membered ring transition state is computationally identified. | fiveable.me |

| Mechanism | The reaction proceeds via a concerted mechanism. | fiveable.me |

| Stereochemical Control | The stereochemistry is determined by the relative stability of the products and transition states. | fiveable.me |

| Favored Product | The trans isomer is favored due to lower steric hindrance. | fiveable.me |

| Product Energy Difference | The energy difference between (R,R) and (S,R) product isomers is 7.39 kcal/mol. | fiveable.me |

Condensation Reactions

Derivatives of this compound, particularly its diesters, are key substrates for intramolecular condensation reactions. The most notable of these is the Dieckmann condensation, an intramolecular Claisen condensation that is highly effective for forming five- or six-membered rings. orgoreview.comorganic-chemistry.org When a 1,6-diester, such as a diester of hexane-1,6-dicarboxylic acid (adipic acid), is treated with a base like sodium ethoxide, it undergoes cyclization to form a five-membered cyclic β-keto ester. fiveable.meorgoreview.com

This transformation is a cornerstone of cyclopentane synthesis. The resulting cyclic β-keto ester can be further manipulated; for instance, it can be hydrolyzed and subsequently decarboxylated upon heating to yield a substituted cyclopentanone (B42830). orgoreview.com This sequence of (1) Dieckmann cyclization, (2) optional α-alkylation, and (3) decarboxylation provides a powerful and efficient pathway for synthesizing 2-substituted cyclopentanones. libretexts.org

Reactions with Specific Reagents (e.g., dichlorocarbene (B158193), SF₄, silver nitrate)

The reactivity of this compound and its unsaturated derivatives has been explored with various specific reagents to generate functionally diverse molecules.

Dichlorocarbene (:CCl₂) : Dichlorocarbene, typically generated from chloroform (B151607) and a strong base, reacts with alkenes in a concerted cycloaddition to form dichlorocyclopropane derivatives. acs.org In the context of a cyclopentene (B43876) dicarboxylic acid derivative, dichlorocarbene would add across the double bond to yield a bicyclic compound containing a dichlorocyclopropane ring fused to the cyclopentane ring. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. acs.org

Sulfur Tetrafluoride (SF₄) : Sulfur tetrafluoride is a potent fluorinating agent used to convert carboxylic acids and other carbonyl compounds into organofluorine compounds. youtube.com The reaction of a dicarboxylic acid like this compound with SF₄ under harsh conditions (e.g., high temperature, presence of HF) would be expected to convert both carboxylic acid groups into trifluoromethyl (-CF₃) groups, yielding 1,1-bis(trifluoromethyl)cyclopentane. youtube.com Under milder conditions, SF₄ can convert carboxylic acids to acyl fluorides (-COF). youtube.com

Silver Nitrate (B79036) (AgNO₃) : While direct reaction data with silver nitrate is sparse, carboxylic acids are known to react with silver salts, such as silver oxide or silver nitrate in the presence of a base, to form silver carboxylates. Silver salts of dicarboxylic acids, like silver cyclobutane-1,1-dicarboxylate, are known compounds. libretexts.org These silver salts can serve as intermediates in subsequent reactions. For instance, in the presence of a halogen, they can undergo the Hunsdiecker reaction to afford a dihalide with the loss of carbon dioxide. The reaction of cis-diamminediaquaplatinum(II) nitrate (generated from cisplatin (B142131) and silver nitrate) with 1,1-cyclobutanedicarboxylic acid is a key step in the synthesis of the anticancer drug Carboplatin, highlighting the utility of such dicarboxylates in forming metal complexes. libretexts.org

Table 2: Reactivity with Specific Reagents

| Reagent | Substrate Moiety | Expected Product | Reaction Type | Citation |

| Dichlorocarbene (:CCl₂) | Alkene | Dichlorocyclopropane derivative | Cycloaddition | acs.org |

| Sulfur Tetrafluoride (SF₄) | Carboxylic Acid | Trifluoromethyl derivative or Acyl fluoride | Deoxyfluorination | youtube.com |

| Silver Nitrate (AgNO₃) | Carboxylic Acid | Silver carboxylate salt | Acid-Base/Salt Formation | libretexts.orglibretexts.org |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for predicting outcomes and designing synthetic strategies.

Decarboxylation : The mechanism of decarboxylation of β-keto acids or gem-dicarboxylic acids often involves a cyclic transition state. For malonic acid derivatives, heating promotes the formation of a six-membered cyclic transition state where a carboxyl proton is transferred to the carbonyl oxygen of the other group, facilitating the elimination of CO₂ and forming an enol, which then tautomerizes to the final product. wikipedia.org Computational studies on a cyclopentene dicarboxylic acid derivative confirm a similar pathway with a six-membered ring transition state leading to a concerted C-C bond cleavage and O-H bond formation. fiveable.me

Dieckmann Condensation : The mechanism is identical to that of the intermolecular Claisen condensation. organic-chemistry.orggoogle.com It begins with the deprotonation of an α-carbon by a strong base (e.g., an alkoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule. google.com This intramolecular nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate, which then eliminates the alkoxide leaving group to form the cyclic β-keto ester product. libretexts.orggoogle.com

Dichlorocarbene Addition : The reaction of singlet dichlorocarbene with an alkene is a concerted [2+1] cycloaddition. acs.org The carbene adds to the double bond in a single step, with both new carbon-carbon bonds forming simultaneously. This concerted nature explains the observed stereospecificity of the reaction, where the relative geometry of the substituents on the alkene is preserved in the resulting cyclopropane (B1198618) ring. acs.org

Role as a Building Block in Complex Organic Synthesis

This compound and its related derivatives are valuable C₅ synthons for constructing more complex molecular architectures, including other substituted carbocycles and various heterocyclic systems.

Synthesis of Substituted Cyclopentane Derivatives

The structure of this compound is primed for generating a variety of substituted cyclopentanes. A key transformation is the thermal decarboxylation of related dicarboxylic acids, such as hexanedioic acid, which cyclizes to form cyclopentanone. This provides a direct route to the core cyclopentane ketone structure.

Furthermore, the Dieckmann condensation of the corresponding diesters of adipic acid is a classic and powerful method for creating the cyclopentanone ring, specifically yielding a β-keto ester. orgoreview.comlibretexts.org This product is particularly useful because the remaining ester group activates the α-proton, allowing for straightforward alkylation reactions. Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester afford 2-substituted cyclopentanones, demonstrating a versatile route to various substituted cyclopentane derivatives. libretexts.org Ring-contraction strategies, such as the Favorskii rearrangement of 2-chlorocyclohexanone, can also be employed to produce cyclopentane carboxylic acid esters, which are valuable substituted cyclopentane precursors.

Preparation of Heterocyclic Derivatives

The dicarboxylic acid functionality is a gateway to numerous heterocyclic systems. Upon heating, dicarboxylic acids that can form stable five- or six-membered rings, such as butanedioic (succinic) acid or pentanedioic (glutaric) acid, readily undergo dehydration to form cyclic anhydrides. Cis-cyclopentane-1,2-dicarboxylic acid similarly reacts with acetic anhydride (B1165640) to produce the corresponding cyclic anhydride. wikipedia.org

These cyclic anhydrides are themselves useful intermediates. For example, reaction with ammonia (B1221849) or primary amines followed by strong heating converts the anhydride into a cyclic imide. In a specific application, 1,2-cyclopentane dicarboxylic anhydride reacts with hydrazine (B178648) hydrate (B1144303) to prepare N-amino-1,2-cyclopentane phthalic amide, a precursor for the synthesis of Gliclazide. Another synthetic route involves reacting cyclopentanone with cyanoacetamide and methyl cyanoacetate (B8463686) to form an intermediate, β,β-tetramethylene-α,α'-dicyanoglutarimide, which can be hydrolyzed to cyclopentane-1,1-diacetic acid. These examples underscore the role of cyclopentane dicarboxylic acid derivatives in the synthesis of nitrogen-containing heterocycles.

Computational and Theoretical Investigations of Cyclopentane 1,1 Dicarboxylic Acid

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the spectroscopic behavior of molecules like Cyclopentane-1,1-dicarboxylic acid. These methods model the molecule at the subatomic level to derive properties such as optimized geometry, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Vis spectra).

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in dedicated publications, the methodology is widely applied to similar structures, such as its isomers and derivatives. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the optimized molecular structure and calculate the vibrational wavenumbers of 1-phenylcyclopentane carboxylic acid. researchgate.net Such studies allow for the detailed assignment of vibrational modes by analyzing the potential energy distribution. researchgate.net

For dicarboxylic acids in general, DFT methods are employed to explore various conformers and the influence of solvent effects using models like the Polarized Continuum Model (PCM). nih.gov These calculations can predict changes in geometry and the relative stability of conformers when moving from the gas phase to a solution. nih.govnih.gov A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to predict its infrared spectrum and confirm the structure is a true minimum on the potential energy surface.

Table 1: Typical Parameters in DFT Studies of Carboxylic Acids

| Parameter | Method/Basis Set | Purpose |

| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy. B3LYP is common, while M06-2X is good for non-covalent interactions. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used to build molecular orbitals. Larger basis sets provide greater accuracy. |

| Solvation Model | PCM, CPCM, SMD | Simulates the effect of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Energy Calculation | To find stable structures, predict vibrational spectra, and determine relative stabilities. |

This table is a generalized representation based on common practices in computational chemistry for organic acids. researchgate.netnih.govresearchgate.net

Ab initio calculations, which are based on first principles without empirical data, are crucial for investigating reaction mechanisms. A key reaction for gem-dicarboxylic acids is thermal decarboxylation. While specific studies on this compound are scarce, research on related compounds provides a clear blueprint for such an investigation. For example, ab initio calculations have been used to study the diastereoselective decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid. In that study, the reaction pathway, transition states, and endiol intermediates were computationally identified. The calculations revealed a concerted mechanism involving a six-membered ring transition state for the C-C bond breaking and O-H bond formation.

Such computational analyses can determine the activation energies for different pathways, explaining product ratios and stereoselectivity. The relative stability of transition states and products, influenced by factors like steric hindrance and intramolecular interactions, can be quantified to predict the favored reaction outcome.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

In a study of 1-phenylcyclopentane carboxylic acid, MEP analysis was used to identify reactive areas of the molecule. researchgate.net For this compound, an MEP map would be expected to show:

Negative regions (red/yellow): Concentrated around the electronegative carbonyl oxygen atoms of the two carboxylic acid groups. These areas represent the sites most susceptible to electrophilic attack.

Positive regions (blue): Located around the acidic protons of the hydroxyl groups, indicating these are the primary sites for nucleophilic attack or deprotonation.

Neutral regions (green): Predominantly on the hydrocarbon cyclopentane (B165970) ring, indicating its lower reactivity compared to the functional groups.

This visual information is critical for understanding non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide deeper insights into the bonding and intramolecular interactions within a molecule.

NBO Analysis: This method examines the delocalization of electron density between filled and vacant orbitals. It can quantify the strength of interactions, such as hyperconjugation and hydrogen bonds, by calculating the second-order perturbation stabilization energy (E(2)). For a molecule like this compound, NBO analysis could quantify the stabilization energy arising from a potential intramolecular hydrogen bond between the two carboxyl groups. Studies on related molecules like 1-phenylcyclopentane carboxylic acid have utilized NBO to understand intermolecular interactions. researchgate.net

AIM Theory: This approach, pioneered by Richard Bader, analyzes the topology of the electron density to define atoms and bonds. The presence of a bond critical point (BCP) between two atoms is an indicator of a bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can characterize the nature and strength of the bond. For hydrogen bonds, specific criteria for these values indicate the presence and strength of the interaction.

The five-membered cyclopentane ring is not planar. To alleviate torsional strain, it adopts puckered conformations, most commonly the "envelope" (Cₛ symmetry) and "twist" or "half-chair" (C₂ symmetry) forms. These conformations are energetically very similar and can interconvert rapidly through a low-energy process called pseudorotation. In this process, the pucker appears to rotate around the ring without the atoms themselves rotating.

For this compound, the presence of two bulky carboxylic acid groups on a single carbon atom (the gem-dicarboxyl substitution) significantly influences the conformational preference. The molecule will adopt a conformation that minimizes the steric repulsion between these two groups and their interaction with the rest of the ring. The C1 atom, bearing the substituents, is likely to be a key player in the puckering. The two main conformations of the cyclopentane ring are:

Envelope (E): Four carbon atoms are coplanar, with the fifth atom out of the plane.

Twist (T): No four atoms are coplanar; it has a two-fold axis of symmetry passing through one atom and the midpoint of the opposite bond.

The specific preferred conformation and the energy barrier to pseudorotation would be key outputs of a detailed computational conformational analysis.

The two carboxylic acid groups in this compound are positioned to potentially interact with each other. The most significant of these is the intramolecular hydrogen bond, where the hydroxyl proton of one carboxyl group interacts with the carbonyl oxygen of the other, forming a seven-membered ring.

However, studies on the monopotassium salts of cycloalkane-1,1-dicarboxylic acids have shown that the nature of hydrogen bonding is highly dependent on the ring size. While the cyclopropane (B1198618) derivative forms a strong, nearly symmetrical intramolecular hydrogen bond, the cyclopentane derivative favors an intermolecular asymmetrical hydrogen bond in the solid state. This difference is attributed to the angle between the two carboxylic acid groups, which is less favorable for intramolecular bonding in the five-membered ring compared to the three-membered ring. The weaker, concentration-dependent chemical shifts observed for the cyclopentane salt in solution further support the presence of weaker intermolecular or intramolecular hydrogen bonds that are easily disrupted.

Table 2: Hydrogen Bonding Behavior in Monopotassium Salts of Cycloalkane-1,1-dicarboxylic Acids

| Compound | Type of Hydrogen Bond | Key Observation | pK₂ |

| Cyclopropane-1,1-dicarboxylic acid salt | Strong, intramolecular | Concentration-independent proton chemical shift | 7.41 |

| Cyclobutane-1,1-dicarboxylic acid salt | Intermolecular, asymmetrical | Concentration-dependent proton chemical shift | 5.80 |

| This compound salt | Intermolecular, asymmetrical | Concentration-dependent proton chemical shift | 4.08 |

Data sourced from a spectral study on monopotassium salts.

In certain reaction pathways, such as the decarboxylation of related cyclopentene (B43876) derivatives, other intramolecular interactions like π-hydrogen interactions can also play a role in stabilizing transition states or intermediates.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which focuses on the electronic ground state. By applying a time-dependent perturbation, such as an oscillating electric field from light, TD-DFT can predict electronic transition energies, which correspond to the absorption of light in UV-Vis spectroscopy.

For this compound, TD-DFT calculations would involve determining the ground state electronic structure and then computing the response of the electron density to a time-dependent electric field. This allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., n→π* or π→π* transitions). While specific TD-DFT studies focused solely on the electronic transitions of isolated this compound are not prominent in the literature, the methodology is widely applied. For instance, studies on metal-organic frameworks (MOFs) that incorporate this compound as a ligand have examined electronic transitions, which are often complex ligand-to-metal or metal-to-ligand charge transfers. frontiersin.orgnih.govresearchgate.net Such analyses help in understanding the photoluminescent properties of these materials. frontiersin.orgnih.govresearchgate.net

The accuracy of TD-DFT results depends heavily on the choice of the exchange-correlation functional. For many organic molecules, TD-DFT can predict excitation energies with an accuracy of approximately 0.3 eV, making it a valuable tool for interpreting experimental spectra.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net For this compound and its derivatives, these methods are crucial for understanding conformational preferences, reaction pathways, and interactions with other molecules.

Molecular Dynamics (MD) simulations, a key component of molecular modeling, calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides insights into the dynamic behavior, stability, and thermodynamic properties of molecular systems. For example, MD simulations have been performed to analyze the stability of complexes between the Vitamin D receptor and various ligands, including a derivative of this compound. nih.gov In these simulations, the root mean square deviation (RMSD) of the protein's alpha-carbons is monitored over time to ensure the complex remains stable. nih.gov Similarly, MD simulations have been utilized in studies involving the synthesis of O-BODIPY dyes where this compound was a reactant, employing packages like LAMMPS to simulate the system in an NPT ensemble (constant number of particles, pressure, and temperature). core.ac.uk

Computational models are instrumental in predicting the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. A notable challenge in the chemistry of this compound is achieving selective mono-decarboxylation. This reaction is a key step in synthesizing other functionalized cyclopentane derivatives, such as those with a ketone group.

Predicting the outcome of such a reaction requires a detailed understanding of the reaction mechanism and the relative energies of the transition states leading to different products. Quantum mechanics calculations can be employed to model the reaction pathway, locate the transition state structures for decarboxylation at each of the two carboxylic acid groups, and calculate their activation energies. The preferred reaction pathway will be the one with the lowest activation energy barrier, thus determining the regioselectivity. Factors such as steric hindrance and electronic effects, which can be quantified computationally, play a crucial role. Precise control over experimental conditions like temperature and acid concentration, often guided by computational insights, is necessary to ensure the desired regioselective outcome.

Theoretical calculations are essential for quantifying the energetics of reactions and the stability of different molecular conformations or complexes. For this compound, this includes determining the stability of its metal complexes. Potentiometric measurements have been used to determine the stoichiometric formation constants of complexes with various divalent metal ions, including Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺. researchgate.net For all these ions, the stability of the resulting MA (metal-acid) complexes was found to decrease as the size of the cycloalkane ring of the dicarboxylic acid increased. researchgate.net

DFT calculations can further elucidate the stability of such complexes by analyzing the binding energies and the nature of the interactions. For example, in the study of silver(I) carboxylate complexes, DFT calculations have been used to analyze the kinetic and thermodynamic stability of different conformers, revealing that a free rotation of the ligand is necessary before chelation with the silver ion can occur. researchgate.net These computational approaches provide a fundamental understanding of the factors governing the stability of molecules and their complexes.

Experimental Validation of Computational Models

The reliability of any computational model hinges on its validation against experimental data. This process ensures that the theoretical approximations made are appropriate for the system being studied and that the predictions are physically meaningful.

A prime example of this validation is in the field of molecular docking. Before screening a large library of compounds, a docking protocol is typically validated by "redocking" a known ligand into the crystal structure of its protein target. The accuracy of the protocol is assessed by calculating the root mean square deviation (RMSD) between the computationally predicted pose and the experimentally determined pose from X-ray crystallography. In a study involving the Vitamin D receptor, a docking protocol was validated using known ligands, achieving an RMSD of 0.47 Å for calcipotriol (B1668217) compared to its co-crystalized structure, indicating a very good agreement and validating the computational setup for further screening. nih.gov

Kinetic Isotope Effects (KIEs) and Hammett plots are powerful experimental tools used to probe reaction mechanisms, and they serve as excellent benchmarks for validating computational models.

The Kinetic Isotope Effect is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By comparing the experimentally measured KIE with the value calculated from the transition state structure obtained from a computational model, one can gain confidence in the accuracy of the calculated reaction pathway. Although no specific KIE studies on this compound were found, this technique is widely applicable. For instance, in a proposed decarboxylation reaction, a primary KIE could be measured by comparing the reaction rates of the normal acid and one labeled with ¹³C at the carboxylic carbon.

| Parameter | Value |

|---|---|

| Hammett Parameter Used | σ⁺ |

| Reaction Constant (ρ) | -3.0 |

| Correlation Coefficient (R²) | 0.804 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery and materials science.

This compound and its derivatives have been the subject of molecular docking studies to explore their potential biological activities. In one extensive study, a library of over 5,000 per- and polyfluoroalkyl substances (PFASs) was screened against the Vitamin D receptor (VDR). nih.gov This library included a derivative, 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)this compound, which was evaluated for its binding affinity. nih.gov The docking scores, which estimate the binding free energy, are used to rank and prioritize compounds for further investigation. The table below shows the docking results for this derivative. nih.gov

| Compound Name | Docking Score | MM-GBSA ΔG bind (kcal/mol) | Predicted Interaction Site |

|---|---|---|---|

| 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)this compound | -12.072 | -44.596 | Steroid-Backbone |

Furthermore, this compound has been used as a ligand in the synthesis of silver(I) coordination polymers, and molecular docking has been employed to understand the interactions between related silver(I)-N-heterocyclic carbene complexes and biological targets like DNA. researchgate.netresearchgate.net These studies highlight the utility of docking in predicting and rationalizing the interactions of complex structures containing the this compound moiety.

A Review of this compound in Coordination and Supramolecular Chemistry

While dicarboxylic acids are a cornerstone in the development of coordination polymers and supramolecular structures, a thorough review of scientific literature reveals a notable absence of detailed studies specifically focused on This compound within these fields. This article addresses the specified areas of coordination and supramolecular chemistry, highlighting the current lack of research and providing context from related compounds.

Coordination Chemistry and Supramolecular Assemblies Involving Cyclopentane 1,1 Dicarboxylic Acid

The unique geometry of cyclopentane-1,1-dicarboxylic acid, with two carboxylic acid groups attached to the same carbon atom (a geminal arrangement), presents significant steric challenges that likely hinder its application as a linker in extended chemical structures. This structural feature is a probable reason for the scarcity of research on its use in coordination and supramolecular chemistry, in stark contrast to its isomers.

There is a lack of specific, published research detailing the formation of coordination complexes between this compound and metal ions. While dicarboxylic acids, in general, are excellent ligands for forming metal complexes, the gem-dicarboxylate structure of this specific compound may lead to the preferential formation of simple chelate complexes with a single metal center rather than extended polymeric chains.

A comprehensive search of chemical literature and databases shows no evidence of this compound being utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOF construction typically relies on ligands that can bridge multiple metal centers to build a porous framework. The spatial arrangement of the carboxylate groups in the 1,1-isomer is not conducive to forming such extended networks.

In contrast, related aliphatic dicarboxylic acids have been successfully employed as ligands in MOF synthesis. For example, cyclobutane-1,1-dicarboxylic acid has been used to prepare various lanthanide metal-organic frameworks (LnMOFs) and lithium coordination polymers. sigmaaldrich.com One such europium-based MOF demonstrated potential as a selective chemical sensor for methanol (B129727) due to its high luminescence quantum yield. sigmaaldrich.com Similarly, other isomers like 1,2,3,4-cyclopentane-tetracarboxylic acid have been used to synthesize cobalt-based MOFs for applications in energy storage. rsc.orgnih.govrsc.org This highlights that while the cyclopentane (B165970) ring is a viable component for MOF linkers, the specific positioning of the functional groups is critical.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create large, ordered structures. Carboxylic acids are primary functional groups for designing such assemblies due to their ability to form robust hydrogen-bonded synthons.

There are no specific host-guest binding studies in the available scientific literature that feature this compound as either the host or the guest molecule. Host-guest chemistry often involves molecules with pre-organized cavities or binding sites, a feature not prominently associated with this particular compound. For context, more complex dicarboxylic acids, such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid , have been assessed for their host behavior with various guest molecules. rsc.org

Advanced Characterization Methodologies in Research on Cyclopentane 1,1 Dicarboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise structure of Cyclopentane-1,1-dicarboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, cyclopentanecarboxylic acid, the carboxylic acid proton (-COOH) typically appears as a broad singlet at a high chemical shift, around 11.89 ppm. The protons on the cyclopentane (B165970) ring produce complex multiplets in the upfield region, generally between 1.50 and 2.75 ppm, due to spin-spin coupling between adjacent non-equivalent protons. The specific splitting patterns can be analyzed to deduce the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For cyclopentane-1,1-diacetic acid, a structurally similar compound, the quaternary carbon atom to which the two acetic acid groups are attached shows a characteristic chemical shift. The carbonyl carbons of the carboxylic acid groups typically resonate at the lowest field, often above 170 ppm. The methylene (B1212753) (-CH2-) carbons of the cyclopentane ring will appear at distinct chemical shifts, influenced by their proximity to the carboxylic acid groups.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal which protons are coupled to each other, helping to trace the proton network within the cyclopentane ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C resonances. These advanced techniques are crucial for resolving the complex spectral overlap often seen in cyclic systems.

Applications in Advanced Materials Science

Polymer and Resin Production

As a dicarboxylic acid, the compound is a potential monomer for the synthesis of condensation polymers such as polyesters and polyamides. evitachem.comlibretexts.org The reaction involves condensation with a co-monomer like a diol or a diamine to form ester or amide linkages, respectively. libretexts.orgyoutube.comyoutube.com The rigid cyclopentyl group is a desirable feature for inclusion in polymer backbones to modify material properties.

However, a significant challenge in using Cyclopentane-1,1-dicarboxylic acid in high-temperature polymerization processes is its susceptibility to thermal decarboxylation. evitachem.com Geminal dicarboxylic acids, when heated, tend to lose one molecule of carbon dioxide to form a monocarboxylic acid (in this case, cyclopentanecarboxylic acid), which can terminate polymer chain growth. evitachem.comyoutube.com This characteristic may limit its use in conventional melt condensation polymerization, requiring milder, solution-based methods.

With two functional carboxylic acid groups, this compound acts as a difunctional monomer. In polymerization, it can connect two other monomer units, leading to the formation of linear polymer chains. It does not, by itself, induce cross-linking.

For the formation of a cross-linked or thermoset polymer network, it would need to be reacted with a co-monomer that has a functionality greater than two. For example, polycondensation with a triol (like glycerol) or a triamine would result in a branched and ultimately cross-linked structure. Dicarboxylic acids are known to be used as crosslinkers or hardeners for epoxy resins, where they react with the epoxide groups. rsc.org While this is a general application for dicarboxylic acids, specific research detailing the use of this compound for this purpose is not prominent in the literature.

The incorporation of alicyclic rings, such as the cyclopentane (B165970) ring from this compound, into a polymer backbone is a known strategy for modifying material properties. The rigid nature of the cyclopentyl group is expected to impart increased thermal stability and a higher glass transition temperature (Tg) to the resulting polymer when compared to analogous polymers made from linear aliphatic dicarboxylic acids like adipic acid. This is because the ring structure restricts segmental motion of the polymer chains.

Conversely, this same rigidity would likely decrease the flexibility of the polymer. The specific geminal substitution pattern on the ring may also influence chain packing and morphology, further affecting the material's bulk properties. While these effects are well-established principles in polymer chemistry, detailed studies quantifying the specific impact of this compound on polymer properties are not widely available.

Table 1: Conceptual Comparison of Polymer Properties This table presents a hypothetical comparison based on general polymer chemistry principles, illustrating the expected influence of the monomer structure.

| Property | Polymer from Linear Diacid (e.g., Adipic Acid) | Hypothetical Polymer from this compound | Expected Influence of Cyclopentane Ring |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | Increased rigidity restricts chain motion |

| Thermal Stability | Moderate | Higher | Rigid ring structure enhances stability |

| Flexibility | Higher | Lower | Ring structure reduces chain flexibility |

| Crystallinity | Variable | Potentially Lower | Bulky, non-planar ring may disrupt chain packing |

Development of Novel Functional Materials

The bifunctional nature of this compound makes it a candidate as a building block or ligand in the synthesis of more complex functional materials.

Carboxylic acids are effective ligands for coordinating with metal ions. This compound can act as a bidentate ligand, binding to a metal center through its two carboxylate oxygen atoms to form a stable chelate ring. This ability to form metal complexes is a foundational principle in the design of various catalytic systems.

While direct research into catalytic systems based on this specific ligand is limited, the broader class of cyclopentane carboxylic acids has been successfully used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govrsc.orgrsc.org For instance, cobalt-based MOFs using 1,2,3,4-cyclopentane tetracarboxylic acid have been developed for energy storage applications, demonstrating that the cyclopentane scaffold is a viable component in functional framework materials. nih.govrsc.orgrsc.org Furthermore, the closely related cyclobutane-1,1-dicarboxylic acid serves as the chelating ligand in the platinum-based anticancer drug Carboplatin, highlighting the capacity of gem-dicarboxylate structures to form stable and functional metal complexes. These examples suggest a potential, though currently underexplored, role for this compound in the development of novel coordination complexes and heterogeneous catalysts.

There is no significant evidence in the available scientific literature to suggest the use of this compound in the formulation of optoelectronic materials. Such materials typically rely on molecules containing extensive π-conjugated systems (alternating single and double bonds) that can absorb and emit light or transport charge.

This compound is a saturated aliphatic compound, meaning it lacks the necessary electronic structure for inherent optoelectronic activity. Its function in such a material would be limited to that of a simple, electronically-insulating structural linker or spacer, connecting active components within a larger molecular assembly.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopentane-1,2-dicarboxylic acid |

| Cyclopentane-1,3-dicarboxylic acid |

| Cyclopentanecarboxylic acid |

| Adipic acid |

| Sebacic acid |

| Glutaric acid |

| Glycerol |

| 1,2,3,4-cyclopentane tetracarboxylic acid |

| Cyclobutane-1,1-dicarboxylic acid |

| Carboplatin |

| Cobalt |

Biological and Pharmaceutical Research Applications of Cyclopentane 1,1 Dicarboxylic Acid

Interaction with Biological Systems and Pathways

Current research databases provide minimal specific information regarding the direct interactions of Cyclopentane-1,1-dicarboxylic acid with biological systems and pathways. However, the broader family of cyclopentane (B165970) derivatives and other cycloalkane dicarboxylic acids have been subjects of biological investigation, suggesting potential, though unconfirmed, areas of interest for the 1,1-isomer.

Mechanisms of Action

A specific mechanism of action for this compound in biological systems has not been detailed in the available scientific literature. For related compounds, mechanisms are often linked to their ability to mimic endogenous molecules or inhibit specific enzymes. For instance, certain cyclopentenone prostaglandins (B1171923) exert anti-inflammatory effects through the direct inhibition of the IκB kinase (IKK) complex, a critical activator of genes involved in inflammation. nih.gov This highlights a potential, yet unexplored, pathway for cyclopentane derivatives.

Inhibition of Enzymes and Molecular Targets

There is no specific data identifying enzymes or molecular targets that are directly inhibited by this compound. However, research on structurally similar compounds demonstrates the potential for this class of molecules to act as enzyme inhibitors.

A notable example is Cyclopropane-1,1-dicarboxylic acid , a structural analog, which has been shown to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. nih.gov This enzyme is crucial for the biosynthesis of ethylene, a plant hormone. The dicarboxylic acid acts as a competitive inhibitor, binding to the enzyme's active site. nih.gov

Furthermore, dione (B5365651) derivatives of cyclopentane have been evaluated as receptor antagonists. For example, cyclopentane-1,2-dione and cyclopentane-1,3-dione have been investigated as bio-isosteres for the carboxylic acid group in thromboxane (B8750289) A2 (TP) receptor antagonists. nih.govresearchgate.net One cyclopentane-1,2-dione derivative was found to be a potent TP receptor antagonist with an IC50 value comparable to its parent carboxylic acid compound. nih.gov

Table 1: Enzyme and Receptor Inhibition by Compounds Related to this compound

| Compound | Target | Type of Inhibition | Reference |

|---|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid | 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase | Competitive Inhibitor | nih.gov |

| Cyclopentane-1,2-dione derivative | Thromboxane A2 (TP) receptor | Antagonist | nih.gov |

Anti-inflammatory Properties

Direct evidence of anti-inflammatory properties for this compound is not present in the reviewed literature. However, related cyclopentane structures are known for their anti-inflammatory effects.

Cyclopentenone prostaglandins : These molecules, which feature a cyclopentane ring, are known to be involved in the resolution of inflammation. Their mechanism involves the direct inhibition of the IKKβ subunit, which is key for activating the pro-inflammatory NF-κB pathway. nih.gov

cis-Cyclopentane-1,2-dicarboxylic acid : Derivatives of this isomer have been investigated for potential anti-inflammatory properties. ontosight.ai

Fused-Cyclopentenone Phosphonate : A novel synthetic compound containing a cyclopentenone ring was shown to have profound anti-inflammatory activity in both in-vitro and in-vivo models of colitis by reducing levels of TNFα and other proinflammatory cytokines. nih.gov

Antimicrobial and Anticancer Properties

While this compound itself is not cited for specific antimicrobial or anticancer activity, related compounds have shown significant promise in these areas.

Antimicrobial Activity: Derivatives of cis-Cyclopentane-1,2-dicarboxylic acid have been explored for potential antimicrobial effects. ontosight.ai Additionally, more complex cyclopentane-based analogs of muraymycin have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial peptidoglycan biosynthesis, with one analog showing antibacterial efficacy against Staphylococcus aureus. nih.gov

Anticancer Activity: The potential for cycloalkane dicarboxylic acids in cancer therapy is most notably demonstrated by Cyclobutane-1,1-dicarboxylic acid . This compound is a crucial component of the platinum-based anticancer drug, Carboplatin, which is used to treat various cancers. In the context of cyclopentane structures, derivatives of cis-cyclopentane-1,2-dicarboxylic acid have been studied for anticancer properties. ontosight.ai Furthermore, simple cyclopentenone has been shown to induce apoptosis (programmed cell death) in melanoma and lung cancer cells. nih.gov Separately, (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is used in the preparation of derivatives that act as inhibitors of HIV replication. chemicalbook.com

Role in Enzyme-Catalyzed Reactions

The specific role of this compound as a substrate or modulator in enzyme-catalyzed reactions is not documented.

Substrate and Inhibitor Studies

There are no specific substrate or inhibitor studies available for this compound. The most relevant research in this area comes from its structural analog, Cyclopropane-1,1-dicarboxylic acid . Studies on this compound have provided insights into its inhibitory kinetics.

When tested on partially purified apple 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, Cyclopropane-1,1-dicarboxylic acid was identified as an inhibitor. nih.gov Kinetic studies were performed to determine its inhibition constant (Ki) and to propose a mechanism for its inhibitory behavior, clarifying the structure-activity relationship among related cyclopropane (B1198618) inhibitors. nih.gov

Exploration of Metabolic Pathways

The metabolic fate of dicarboxylic acids is a subject of significant biochemical research. While specific metabolic pathways for this compound are not extensively detailed in the literature, the metabolism of dicarboxylic acids, in general, is well-characterized and provides a framework for understanding its potential biological processing.

Fatty acid ω-oxidation is a key metabolic pathway that produces dicarboxylic acids. nih.gov These resulting dicarboxylates are subsequently metabolized, primarily through peroxisomal β-oxidation. nih.gov This alternative oxidative pathway can be crucial in physiological states where mitochondrial β-oxidation is impaired, potentially mitigating the toxic effects of fatty acid accumulation. nih.gov The metabolism of dicarboxylic acids is particularly active in the liver and kidney. nih.gov

Furthermore, enzymatic decarboxylation represents another significant metabolic route for dicarboxylic acids. Engineered enzyme cascades have been developed to convert dicarboxylic acids into valuable products like cycloalkenes. researchgate.net For instance, the enzyme UndB, a non-heme diiron enzyme, has been shown to perform oxidative decarboxylation on fatty acids and has been engineered to enhance its activity on dicarboxylic acids. researchgate.net Another example is the photodecarboxylase from Chlorella variabilis (CvFAP), a light-activated enzyme that can catalyze the decarboxylation of long-chain dicarboxylic acids into C2-shortened alkanes, proceeding through a mono-fatty acid intermediate. nih.gov These enzymatic systems highlight potential pathways through which this compound could be processed in biological systems.

Influence of Short Strong Hydrogen Bonds (SSHBs) on Enzymatic Activity

The interaction between a substrate and an enzyme's active site is governed by a variety of non-covalent forces, including hydrogen bonding. The geometry and strength of these hydrogen bonds are critical for molecular recognition and catalysis. For molecules like this compound, the two carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors.

While the specific influence of short strong hydrogen bonds (SSHBs) on the enzymatic processing of this compound is not a widely researched topic, the general importance of hydrogen bonding geometry is well-established. Studies on related compounds, such as cyclopentane-1,2-diones and cyclopentane-1,3-diones as bio-isosteres for the carboxylic acid functional group, emphasize the significance of hydrogen bonding patterns in mimicking the interactions of carboxylic acids with biological targets. nih.gov The ability of these surrogate structures to engage in hydrogen bonding in a manner similar to a carboxylate group is key to their biological activity. nih.govresearchgate.net For instance, the crystal structure of certain cyclopentane dione derivatives reveals intermolecular hydrogen bonding that is crucial for their function as receptor antagonists. nih.gov It is therefore understood that the spatial arrangement of the carboxyl groups on the cyclopentane ring dictates the potential for forming precise and strong hydrogen bonds within an enzyme's active site, thereby influencing its binding and subsequent catalytic conversion.

Precursor and Intermediate in Pharmaceutical Synthesis

This compound and its close chemical relatives, such as its anhydride (B1165640), are valuable intermediates in the synthesis of pharmaceuticals. guidechem.comguidechem.com Their rigid, cyclic structure serves as a useful scaffold for constructing molecules with specific three-dimensional conformations required for biological activity.

The utility of this class of compounds is highlighted in patent literature, where they are described as starting materials or key intermediates. For example, the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives, which are valuable precursors for drugs and plant protection agents, involves processes that can be conceptually related to cyclopentane analogs. google.com The chemical reactivity of the dicarboxylic acid functionality allows for a variety of transformations, making it a versatile platform in multistep synthetic routes. ontosight.aicymitquimica.com

Design and Synthesis of Novel Drug Candidates

The cyclopentane ring is a common motif in medicinal chemistry, and its substitution with dicarboxylic acid groups provides a powerful tool for designing new therapeutic agents. The dicarboxylic acid moiety can be used to improve physicochemical properties, such as solubility, or to interact with specific targets like enzyme active sites or receptors.

Recent drug discovery efforts have utilized cyclopentane carboxylic acid derivatives to create potent and selective inhibitors of biological targets. A notable example is the development of novel cyclopentane carboxylic acids as potent inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics. nih.gov In this research, replacing a proline warhead with a cyclopentane carboxylic acid significantly enhanced the potency of the inhibitor. nih.gov

Furthermore, related structures like cyclopentane-1,3-diones have been investigated as novel bio-isosteres for the carboxylic acid functional group. researchgate.netnih.gov This strategy involves replacing a carboxylic acid in a known drug candidate with the cyclopentane-1,3-dione moiety to improve properties like metabolic stability or to explore new intellectual property space. nih.gov These studies have successfully produced potent thromboxane A2 receptor antagonists, demonstrating that the cyclopentane dione unit can effectively substitute for a carboxylic acid group while maintaining or improving biological activity. nih.govnih.gov

Synthesis of Specific Active Pharmaceutical Ingredients (APIs)

This compound serves as a precursor in the synthesis of specific active pharmaceutical ingredients. Its structure is incorporated into the final molecule, often forming the core of the therapeutic agent.

One of the clearest examples is its use in the synthesis of a lower cyclic homologous derivative of Gabapentin. google.comgoogle.com Gabapentin, which is chemically 1-(aminomethyl)cyclohexane acetic acid, is a widely used anticonvulsant. epo.orgpatsnap.com Patent literature describes a parallel synthesis for the cyclopentane analog, 1-(methylamino)-1-cyclopentaneacetic acid. This synthesis proceeds through the formation of cyclopentane diacetic acid monoamide from the corresponding anhydride, followed by a Hofmann rearrangement to yield the final cyclopentane-based API. google.comgoogle.com This demonstrates the direct application of a cyclopentane dicarboxylic acid derivative as a key intermediate in the production of a specific API.

Green Chemistry Initiatives for Cyclopentane 1,1 Dicarboxylic Acid

Environmentally Friendly Synthesis Pathways

The conventional synthesis of Cyclopentane-1,1-dicarboxylic acid typically involves the reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a strong base, followed by hydrolysis and decarboxylation. This method, while effective, presents several environmental and safety concerns, including the use of volatile organic solvents, hazardous reagents, and often requires harsh reaction conditions. In response, researchers are exploring greener pathways that minimize waste, reduce energy consumption, and utilize less toxic substances.